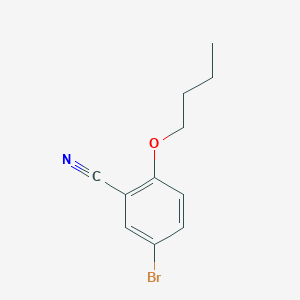

5-Bromo-2-butoxybenzonitrile

Description

5-Bromo-2-butoxybenzonitrile is a brominated benzonitrile derivative featuring a butoxy (–OCH₂CH₂CH₂CH₃) substituent at the 2-position and a bromine atom at the 5-position of the aromatic ring. The butoxy group likely enhances lipophilicity compared to hydroxyl or methyl substituents, making it relevant for applications requiring solubility in non-polar media or as an intermediate in organic synthesis .

Properties

IUPAC Name |

5-bromo-2-butoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c1-2-3-6-14-11-5-4-10(12)7-9(11)8-13/h4-5,7H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDQWWLJODKVJMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10408215 | |

| Record name | 5-bromo-2-butoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

515845-97-3 | |

| Record name | 5-bromo-2-butoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 5-Bromo-2-butoxybenzonitrile typically involves the bromination of 2-butoxybenzonitrile. One common method is the monobromination reaction using N-bromosuccinimide (NBS) in the presence of sulfuric acid . This reaction is carried out under mild conditions to ensure high selectivity and yield.

Industrial Production Methods: Industrial production of 5-Bromo-2-butoxybenzonitrile follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-butoxybenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Coupling Reactions: Palladium catalysts and boron reagents are commonly used.

Major Products Formed:

Substitution Reactions: Products depend on the nucleophile used.

Oxidation: Products include carboxylic acids or aldehydes.

Reduction: Products include alcohols or amines.

Coupling Reactions: Products are typically biaryl compounds.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis:

5-Bromo-2-butoxybenzonitrile is primarily utilized as an intermediate in the synthesis of various organic compounds. Its bromine substituent allows for further functionalization, making it a valuable building block in organic chemistry. It is particularly significant in the development of pharmaceuticals and agrochemicals, where it serves as a precursor for more complex molecules .

Reactions and Yield:

The compound can be involved in several reactions, including nucleophilic substitutions and coupling reactions. For instance, it has been reported to yield high percentages (up to 92%) when used in palladium-catalyzed coupling reactions with boron reagents, which are essential for synthesizing biologically active compounds .

Biological Research

Enzyme Interactions and Protein-Ligand Binding:

In biological studies, 5-Bromo-2-butoxybenzonitrile is employed to investigate enzyme interactions and protein-ligand binding mechanisms. Its structural features allow it to act as a probe in biochemical assays, facilitating the understanding of molecular interactions that are crucial for drug development and disease treatment .

Therapeutic Agent Development:

The compound plays a role in synthesizing novel therapeutic agents aimed at specific diseases. Its ability to modify biological pathways makes it an important candidate for research into new treatments, particularly in pharmacology.

Industrial Applications

Production of Specialty Chemicals:

In the industrial sector, 5-Bromo-2-butoxybenzonitrile is used in producing specialty chemicals and materials. Its unique properties contribute to the formulation of dyes, pigments, and other chemical products that require specific functional characteristics .

Manufacture of Dyes and Pigments:

The compound's reactivity allows it to be incorporated into various dye formulations, enhancing color stability and performance in textile applications. This application is particularly relevant in industries focused on high-performance materials.

Case Studies

Mechanism of Action

The mechanism of action of 5-Bromo-2-butoxybenzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural features and properties of 5-bromo-2-butoxybenzonitrile and its analogs:

Key Observations :

- Hydrogen Bonding : The hydroxyl group in 5-bromo-2-hydroxybenzonitrile facilitates intermolecular hydrogen bonding (O–H⋯N), leading to stable crystalline structures . This property is absent in methyl-, butoxy-, or octyloxy-substituted analogs.

- Lipophilicity : Alkoxy substituents (butoxy, octyloxy) increase logP values, enhancing compatibility with organic solvents. This contrasts with the polar hydroxyl group, which favors aqueous solubility .

Biological Activity

5-Bromo-2-butoxybenzonitrile (C11H12BrNO) is an organic compound known for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential applications in research and medicine, supported by data tables and relevant studies.

Chemical Structure and Properties

5-Bromo-2-butoxybenzonitrile is characterized by the presence of a bromine atom at the fifth position of the benzene ring and a butoxy group at the second position. Its molecular structure can influence its interaction with biological systems, particularly through enzyme inhibition and receptor modulation.

Mechanisms of Biological Activity

The biological activity of 5-Bromo-2-butoxybenzonitrile primarily involves its interaction with various enzymes and receptors. These interactions can lead to significant biochemical outcomes, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways.

- Receptor Modulation : It can bind to receptors, influencing cellular signaling processes.

Enzyme Interaction Studies

A series of studies have demonstrated the compound's ability to interact with key enzymes involved in metabolic processes. For instance:

- Inhibition of Cytochrome P450 : Research indicates that 5-Bromo-2-butoxybenzonitrile inhibits cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs.

Case Studies

- Neurotoxicity Assessment :

- Cell Proliferation Effects :

Table 1: Summary of Biological Activity Studies

Applications in Research

5-Bromo-2-butoxybenzonitrile is utilized in various scientific applications:

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing the butoxy group into 5-bromo-2-hydroxybenzonitrile?

- Methodological Answer : The butoxy group can be introduced via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling. For SNAr, activate the hydroxyl group by converting it to a better leaving group (e.g., triflate or mesylate) using triflic anhydride or mesyl chloride. React with butanol under basic conditions (K₂CO₃ or NaH) in DMF at 80–100°C. Monitor progress via TLC (ethyl acetate/hexane, 1:4) and confirm substitution by observing the disappearance of the hydroxyl signal (~9–10 ppm) in ¹H NMR . For Ullmann coupling, use CuI as a catalyst with a diamine ligand (e.g., 1,10-phenanthroline) in toluene at 110°C .

Q. How can impurities arising from incomplete substitution or side reactions be minimized during synthesis?

- Methodological Answer : Optimize reaction stoichiometry (1.2–1.5 equivalents of butanol relative to the activated intermediate) and use anhydrous solvents to suppress hydrolysis. Purify via column chromatography (silica gel, gradient elution from hexane to 30% ethyl acetate). Characterize intermediates by LC-MS to detect bromine loss or dimerization byproducts. For persistent impurities, employ recrystallization in chloroform/hexane (1:5) to isolate high-purity product (>98%) .

Q. What spectroscopic techniques are critical for confirming the structure of 5-bromo-2-butoxybenzonitrile?

- Methodological Answer :

- ¹H NMR : Identify the butoxy chain protons (δ 0.9–1.0 ppm for CH₃, δ 1.4–1.6 ppm for CH₂, δ 3.4–3.6 ppm for OCH₂). The absence of a hydroxyl proton confirms substitution.

- ¹³C NMR : Confirm nitrile carbon at ~115 ppm and butoxy carbons (e.g., OCH₂ at ~70 ppm).

- IR : Detect nitrile stretch at ~2230 cm⁻¹ and C-O-C ether stretch at ~1250 cm⁻¹.

- HRMS : Validate molecular ion [M+H]⁺ at m/z 256.03 (C₁₁H₁₂BrNO⁺) .

Advanced Research Questions

Q. How does the butoxy group influence the hydrogen-bonding network in crystalline 5-bromo-2-butoxybenzonitrile?

- Methodological Answer : Perform single-crystal X-ray diffraction (SCXRD) to analyze intermolecular interactions. The butoxy oxygen may act as a weak hydrogen-bond acceptor (O⋯H-C distances ~2.8–3.0 Å) with adjacent aromatic protons, while the nitrile group participates in C≡N⋯H-O interactions (if residual hydroxyl impurities exist). Compare packing motifs to 5-bromo-2-hydroxybenzonitrile, which forms infinite chains via O-H⋯N≡C bonds (O⋯N distance: 2.81 Å; angle: 170°) . Use Mercury software to calculate Hirshfeld surfaces and quantify interaction contributions.

Q. How can contradictory solubility data in polar vs. nonpolar solvents be resolved for this compound?

- Methodological Answer : Conduct systematic solubility tests using the shake-flask method. Prepare saturated solutions in water, DMSO, ethanol, and chloroform. Filter and quantify dissolved compound via UV-Vis (λmax ~270 nm). If discrepancies arise (e.g., higher solubility in chloroform than predicted), assess aggregation via dynamic light scattering (DLS) or ¹H NMR dilution studies. Adjust predictions using Hansen solubility parameters (δD, δP, δH) .

Q. What role does 5-bromo-2-butoxybenzonitrile play in synthesizing kinase inhibitors or anticancer agents?

- Methodological Answer : The bromine and nitrile groups enable cross-coupling (e.g., Suzuki-Miyaura with boronic acids) and nucleophilic substitution for functionalization. For kinase inhibitors:

Replace Br with pyridyl or imidazole via Pd-catalyzed coupling to introduce heterocyclic motifs.

Modify the butoxy chain to enhance lipophilicity (e.g., replace with hexyloxy) for blood-brain barrier penetration.

Data Contradiction & Validation

Q. How should researchers address conflicting reports on the compound’s thermal stability?

- Methodological Answer : Perform differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under nitrogen (heating rate: 10°C/min). If decomposition temperatures vary (>20°C difference), assess purity via HPLC and repeat tests. Cross-validate with accelerated stability studies (40°C/75% RH for 4 weeks). Contradictions may arise from residual solvents (e.g., DMF) acting as plasticizers .

Q. What strategies reconcile discrepancies in reaction yields between small-scale and bulk synthesis?

- Methodological Answer : Scale-up effects (mixing efficiency, heat transfer) often reduce yields. Use Design of Experiments (DoE) to optimize parameters:

- Critical factors : Temperature (±5°C), catalyst loading (±10%), reaction time (±2 hr).

- Response surface methodology (RSM) : Identify optimal conditions via central composite design.

Implement flow chemistry for improved heat/mass transfer in bulk reactions .

Safety & Handling

Q. What precautions are essential when handling 5-bromo-2-butoxybenzonitrile in electrophilic reactions?

- Methodological Answer :

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of HCN (potential nitrile degradation byproduct).

- Spill management : Neutralize with 10% NaOH solution and adsorb with vermiculite.

- Storage : Keep in amber glass under argon at –20°C to prevent bromine displacement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.